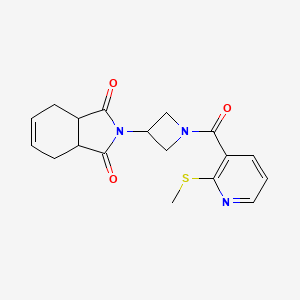

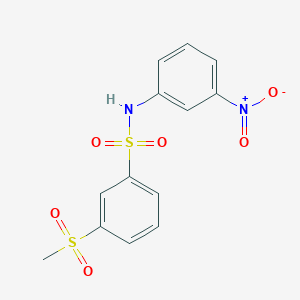

3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide” is also known as "Methyl 3-nitrophenyl sulfone" . It is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.2 .

Synthesis Analysis

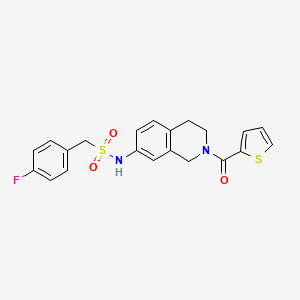

The synthesis of this compound could involve a series of reactions including acylation and bromination . The order of these reactions is crucial as it can change the products produced . For instance, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methylsulfonyl group and a nitrophenyl group attached to it . The exact positions of these groups on the benzene ring can be determined through further structural analysis.Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be reduced by sodium borohydride (NaBH4), a mild reducing agent, to give primary or secondary alcohols . The progress of this reaction can be monitored using thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis

The melting point of this compound is 146 °C, and its predicted boiling point is 392.8±34.0 °C . It has a predicted density of 1.406±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

Synthesis of Optically Active Amino Acid Derivatives : These compounds can be used in the synthesis of optically active syn-α-amidoalkylphenyl sulfones, which are valuable in preparing biologically active compounds, including amino acid derivatives. These derivatives are crucial in the development of pharmaceuticals (Foresti et al., 2003).

Structural Analysis of Benzenesulfonamide Derivatives : Research on the crystal structure of similar compounds has been conducted to understand their molecular geometry, which is essential for developing new materials and drugs (Główka et al., 1995).

Pro-Apoptotic Effects in Cancer Cells : Certain sulfonamide derivatives exhibit pro-apoptotic effects on cancer cells, indicating their potential use in cancer treatment. These effects are linked to the activation of apoptotic genes and could be mediated by the activation of p38 (Cumaoğlu et al., 2015).

Antimicrobial Activity and Spectroscopic Characterization : Novel sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity. Their molecular geometry and vibrational wavenumbers have been studied using spectroscopic techniques (Demircioğlu et al., 2018).

Inhibition of Membrane-Bound Phospholipase A2 : Some sulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2, a key enzyme in inflammatory processes, indicating their potential application in treating inflammatory diseases (Oinuma et al., 1991).

Synthesis of Sulfonamide-based Compounds : Methods have been developed for the synthesis of various sulfonamide-based compounds, which are useful in different scientific applications, including drug development and material science (PeetNorton et al., 1987).

Preparation of Iminosulfonic Acid Derivatives : Research into the preparation of iminosulfonic acid derivatives from sulfinamides has implications for the development of new chemical processes and synthesis of novel compounds (Takei et al., 1965).

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it can be harmful if swallowed . The hazard statement H302 applies to this compound . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

It’s known that this compound is used in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

As a chemical used in organic synthesis , its interaction with its targets would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a reagent in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific context of its use.

Result of Action

As a compound used in organic synthesis , its effects would be highly dependent on the specific reaction conditions and the other reactants present.

特性

IUPAC Name |

3-methylsulfonyl-N-(3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6S2/c1-22(18,19)12-6-3-7-13(9-12)23(20,21)14-10-4-2-5-11(8-10)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCLZVNXPAXMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2740687.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)

![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2740699.png)